2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a cyclohexene ring, and a phenylethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure (5 MPa) to achieve good yields .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzothiazole and cyclohexene rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles employed .
Scientific Research Applications
2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, preventing the bacteria from coordinating virulence and biofilm formation . This interaction disrupts the signaling pathways that bacteria use to communicate and organize, thereby reducing their pathogenicity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of structural features, which confer a broad range of biological activities and make it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C22H19NO3S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
phenacyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H19NO3S/c24-19(15-8-2-1-3-9-15)14-26-22(25)17-11-5-4-10-16(17)21-23-18-12-6-7-13-20(18)27-21/h1-9,12-13,16-17H,10-11,14H2 |
InChI Key |
JVYMTPZWGWZDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.